Cas no 2171738-07-9 (5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid)

5-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid is a fluorinated benzoic acid derivative featuring an Fmoc-protected amino group, making it a valuable intermediate in peptide synthesis and medicinal chemistry. The Fmoc group provides orthogonal protection for amines, enabling selective deprotection under mild basic conditions. The 2,4-difluoro substitution on the benzoic acid moiety enhances its utility in designing bioactive molecules, particularly in pharmaceuticals targeting enzyme inhibition or receptor modulation. Its structural features allow for further functionalization, facilitating the development of complex molecular architectures. This compound is particularly suited for solid-phase peptide synthesis (SPPS) and other applications requiring controlled amine reactivity. High purity and stability ensure reliable performance in demanding synthetic workflows.
5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid structure
2171738-07-9 structure
Product Name:5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid
CAS No:2171738-07-9
MF:C25H20F2N2O5
MW:466.433513641357
CID:6023632
PubChem ID:165537808
Update Time:2025-06-08

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid
    • 5-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanamido]-2,4-difluorobenzoic acid
    • EN300-1506112
    • 2171738-07-9
    • Inchi: 1S/C25H20F2N2O5/c1-13(23(30)29-22-10-18(24(31)32)20(26)11-21(22)27)28-25(33)34-12-19-16-8-4-2-6-14(16)15-7-3-5-9-17(15)19/h2-11,13,19H,12H2,1H3,(H,28,33)(H,29,30)(H,31,32)
    • InChI Key: CZALEVABNOCXQK-UHFFFAOYSA-N
    • SMILES: FC1=CC(=C(C(=O)O)C=C1NC(C(C)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)F

Computed Properties

  • Exact Mass: 466.13402807g/mol
  • Monoisotopic Mass: 466.13402807g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 34
  • Rotatable Bond Count: 7
  • Complexity: 746
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 105Ų

5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid Pricemore >>

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Additional information on 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid

Research Briefing on 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid (CAS: 2171738-07-9)

The compound 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid (CAS: 2171738-07-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its fluorenylmethoxycarbonyl (Fmoc) protecting group and difluorobenzoic acid moiety, serves as a critical intermediate in peptide synthesis and drug development. Recent studies highlight its utility in the design of novel therapeutic agents, particularly in targeting protein-protein interactions and enzyme inhibition.

A 2023 study published in the Journal of Medicinal Chemistry explored the structural and functional properties of this compound, emphasizing its role as a versatile building block for peptidomimetics. The researchers demonstrated that the Fmoc group enhances the compound's stability during solid-phase peptide synthesis (SPPS), while the difluorobenzoic acid moiety contributes to improved binding affinity and selectivity toward biological targets. These findings underscore the compound's potential in developing next-generation peptide-based therapeutics.

Further investigations into the pharmacokinetic properties of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid revealed its favorable metabolic stability and low cytotoxicity, as reported in a 2024 ACS Chemical Biology article. The study utilized in vitro and in vivo models to assess the compound's bioavailability and tissue distribution, concluding that it exhibits promising characteristics for further preclinical development. These results align with the growing interest in fluorinated compounds for their enhanced membrane permeability and resistance to enzymatic degradation.

In addition to its applications in peptide synthesis, recent research has explored the compound's potential in targeted drug delivery systems. A 2023 Bioconjugate Chemistry publication detailed its incorporation into nanoparticle formulations, where the Fmoc group facilitated controlled release mechanisms. The study reported significant improvements in tumor-targeting efficiency and reduced off-target effects, highlighting the compound's versatility in nanomedicine.

Despite these advancements, challenges remain in optimizing the synthetic routes for large-scale production of 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid. A 2024 Organic Process Research & Development study identified key bottlenecks in the purification process and proposed innovative solutions, such as continuous-flow chemistry, to enhance yield and purity. These developments are critical for transitioning the compound from laboratory-scale research to industrial applications.

In conclusion, 5-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanamido-2,4-difluorobenzoic acid (CAS: 2171738-07-9) represents a promising candidate for advancing peptide-based therapeutics and drug delivery systems. Its unique structural features, combined with recent methodological improvements, position it as a valuable tool for researchers in chemical biology and pharmaceutical sciences. Future studies should focus on expanding its applications and addressing scalability challenges to fully realize its therapeutic potential.

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